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Compound of Interest

Compound Name: Flosequinan

Cat. No.: B1672846 Get Quote

For the attention of researchers, scientists, and drug development professionals, this in-depth

technical guide provides a comprehensive overview of the historical development, mechanism

of action, clinical evaluation, and ultimate withdrawal of the quinolone vasodilator,

Flosequinan.

Introduction: The Emergence of a Novel Vasodilator
Flosequinan emerged in the late 1980s and early 1990s as a promising novel therapeutic

agent for the management of chronic heart failure. Developed by Boots UK, it was a quinolone

derivative that demonstrated significant vasodilator properties. Marketed under the trade name

Manoplax, Flosequinan was approved in the United States and the United Kingdom in 1992

for patients with heart failure who were intolerant of or refractory to existing treatments like ACE

inhibitors and digitalis.[1] Its unique proposed mechanisms of action, involving both direct

vasodilation and potential inotropic effects, positioned it as a potentially valuable addition to the

armamentarium against heart failure.[2]

Historical Development and Regulatory Timeline
The journey of Flosequinan from discovery to market and its subsequent withdrawal was a

rapid and cautionary tale in pharmaceutical development.

Discovery and Preclinical Development: Flosequinan was synthesized and developed by

Boots UK. Preclinical studies in animal models indicated that it produced both venous and

arterial dilation with minimal reflex tachycardia.[2]
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Clinical Trials: A series of clinical trials were conducted to evaluate the efficacy and safety of

Flosequinan. The REFLECT (Randomized Evaluation of Flosequinan on Exercise

Tolerance) study was a key trial that demonstrated the drug's efficacy in improving exercise

tolerance in patients with chronic heart failure.[3]

Regulatory Approval: Based on favorable hemodynamic data and the results of trials like

REFLECT, Flosequinan received marketing approval in Europe in September 1992 and in

the United States in December 1992 for the management of congestive heart failure in

patients who did not respond adequately to diuretics.[4][5]

The PROFILE Trial and Withdrawal: To expand the approved indication, the Prospective

Randomized Flosequinan Longevity Evaluation (PROFILE) trial was initiated.[1] This large-

scale study was designed to assess the long-term effects of Flosequinan on morbidity and

mortality. However, the trial was terminated prematurely in 1993 due to a significant increase

in mortality in the Flosequinan arm compared to the placebo group.[1] Consequently, Boots

withdrew Flosequinan from the market in July 1993.[1] The full results of the PROFILE trial

were not published until 2017.[1]

Mechanism of Action: A Multifaceted Approach
Flosequinan's pharmacological effects were attributed to a combination of mechanisms,

primarily centered on vasodilation and modulation of intracellular signaling pathways.

Vasodilation and Hemodynamic Effects
Flosequinan is a direct-acting arterial and venous vasodilator.[6] Its primary hemodynamic

effects observed in clinical trials included:

A significant reduction in systemic and pulmonary vascular resistance.[7]

A decrease in right and left ventricular filling pressures.

An increase in cardiac index and stroke volume index.[7]

These effects contributed to an overall improvement in left ventricular performance.

Signaling Pathways
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Flosequinan's mechanism of action at the cellular level is believed to involve interference with

key signaling pathways that regulate vascular smooth muscle tone.

Inositol Trisphosphate (IP3) and Protein Kinase C (PKC) Pathway: Studies suggested that

Flosequinan interferes with the inositol-triphosphate/protein kinase C (IP3/PKC) pathway, a

critical mechanism for vasoconstriction.[3] It was shown to inhibit endothelin-1-induced

increases in both IP3 levels and PKC activity in rat aorta. This inhibition likely occurs at the

level of a G-protein, disrupting the signal transduction cascade that leads to vasoconstriction.
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Phosphodiesterase III (PDE III) Inhibition: In vitro studies revealed that Flosequinan and its

primary metabolite, BTS 53554, are selective inhibitors of phosphodiesterase III (PDE III).[8]

PDE III is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting

PDE III, Flosequinan increases intracellular cAMP levels, which is believed to contribute to

its positive inotropic effects observed in some preclinical models.[8]
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Clinical Efficacy and Safety: A Double-Edged Sword
Clinical trials of Flosequinan painted a complex picture of a drug with short-term symptomatic

benefits but long-term detrimental effects on survival.

Efficacy Data
The REFLECT study provided key efficacy data for Flosequinan.[3]

Efficacy Endpoint Flosequinan (n=93) Placebo (n=100) p-value

Change in Maximal

Treadmill Exercise

Time (seconds)

+96 +47 0.022

Change in Maximal

Oxygen Consumption

(ml/kg/min)

+1.7 +0.6 0.05

Patients Reporting

Symptomatic Benefit
55% 36% 0.018

Safety and Withdrawal Data
The PROFILE trial was the definitive study that led to the withdrawal of Flosequinan.

Outcome Flosequinan Placebo
Hazard Ratio
(95% CI)

p-value

All-Cause

Mortality
255 deaths 192 deaths

1.39 (1.15 to

1.67)
0.0006

The trial was terminated early after an average follow-up of 10 months due to the significantly

increased risk of death in the Flosequinan group.[1][9] The increased mortality was paralleled

by a heightened risk of disease progression.[1]

Experimental Protocols: A Methodological Overview
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The following sections provide a general overview of the key experimental methodologies used

to elucidate the mechanism of action of Flosequinan.

Measurement of Intracellular Calcium (Aequorin
Luminescence)
Principle: Aequorin is a photoprotein that emits light in the presence of free Ca²⁺. The intensity

of the emitted light is proportional to the intracellular calcium concentration.

General Protocol:

Aequorin Loading: Vascular smooth muscle cells are loaded with aequorin, often by

microinjection or through viral transduction of the apoaequorin gene followed by incubation

with its substrate, coelenterazine.

Experimental Setup: The cells are placed in a light-tight chamber of a luminometer.

Stimulation: The cells are stimulated with a vasoconstrictor agonist (e.g., endothelin-1) in the

presence or absence of Flosequinan.

Data Acquisition: The light emitted from the aequorin-Ca²⁺ reaction is detected by a

photomultiplier tube and recorded over time.

Calibration: At the end of the experiment, the cells are lysed to release all remaining

aequorin, and the total light emission is measured to calibrate the signal in terms of Ca²⁺

concentration.
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Isometric Force Measurement
Principle: This technique measures the contractile force generated by a strip of vascular

smooth muscle in response to stimuli.

General Protocol:
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Tissue Preparation: A ring or strip of an artery (e.g., ferret aorta) is dissected and mounted in

an organ bath containing a physiological salt solution, maintained at a constant temperature

and aerated with a gas mixture.

Transducer Attachment: One end of the tissue is fixed, and the other is attached to a force

transducer, which converts the mechanical force into an electrical signal.

Equilibration: The tissue is allowed to equilibrate under a resting tension.

Stimulation: The tissue is stimulated to contract with a vasoconstrictor. Once a stable

contraction is achieved, Flosequinan is added to the bath in increasing concentrations to

assess its relaxant effect.

Data Recording: The isometric force is recorded continuously throughout the experiment.

Inositol Trisphosphate (IP3) Measurement
Principle: The amount of IP3 in cell lysates can be quantified using a competitive binding assay.

General Protocol:

Cell Culture and Treatment: Vascular smooth muscle cells are cultured and treated with a

vasoconstrictor agonist in the presence or absence of Flosequinan for a defined period.

Cell Lysis and Extraction: The reaction is stopped, and the cells are lysed. The soluble

fraction containing IP3 is extracted.

Competitive Binding Assay: The cell extract is incubated with a known amount of

radiolabeled IP3 and a limited amount of IP3 receptor binding protein. The unlabeled IP3

from the cell extract competes with the radiolabeled IP3 for binding to the receptor.

Separation and Quantification: The bound and free radiolabeled IP3 are separated, and the

radioactivity in the bound fraction is measured. The amount of IP3 in the sample is

determined by comparing the results to a standard curve.

Protein Kinase C (PKC) Activity Assay
Principle: PKC activity is measured by its ability to phosphorylate a specific substrate.
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General Protocol:

Sample Preparation: PKC is partially purified from vascular smooth muscle cells that have

been treated with a vasoconstrictor agonist with or without Flosequinan.

Kinase Reaction: The PKC-containing sample is incubated with a specific peptide substrate,

ATP (often radiolabeled with ³²P), and the necessary cofactors (e.g., Ca²⁺, phospholipids,

and diacylglycerol).

Termination and Separation: The reaction is stopped, and the phosphorylated substrate is

separated from the unreacted ATP, often by spotting the reaction mixture onto

phosphocellulose paper which binds the peptide.

Quantification: The amount of radioactivity incorporated into the substrate is measured using

a scintillation counter and is proportional to the PKC activity.

Phosphodiesterase III (PDE III) Inhibition Assay
Principle: The inhibitory effect of a compound on PDE III is determined by measuring the

reduction in the enzyme's ability to hydrolyze its substrate, cAMP.

General Protocol:

Enzyme and Substrate Preparation: Purified PDE III enzyme is used. The substrate is

radiolabeled cAMP.

Incubation: The enzyme is incubated with the radiolabeled cAMP in the presence of varying

concentrations of Flosequinan or a control inhibitor.

Reaction Termination and Product Separation: The reaction is stopped, and the product of

the reaction (radiolabeled 5'-AMP) is separated from the unhydrolyzed substrate.

Quantification: The amount of product formed is quantified by scintillation counting. The

inhibitory potency of Flosequinan is determined by calculating its IC₅₀ value (the

concentration required to inhibit 50% of the enzyme activity).

Conclusion: Lessons from Flosequinan
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The story of Flosequinan serves as a critical case study in drug development. While it

demonstrated promising short-term efficacy in improving symptoms and hemodynamic

parameters in patients with heart failure, the long-term follow-up revealed a significant and

unacceptable increase in mortality. This highlights the potential for drugs that provide

symptomatic relief to have detrimental long-term outcomes, possibly through mechanisms such

as neurohormonal activation. The withdrawal of Flosequinan underscored the importance of

large-scale, long-term mortality and morbidity trials for drugs intended for chronic diseases like

heart failure. It also emphasized that favorable effects on surrogate endpoints, such as

exercise tolerance and hemodynamic measurements, do not always translate into improved

survival. The legacy of Flosequinan continues to influence the design and interpretation of

clinical trials in cardiovascular medicine, reminding the scientific and medical communities of

the paramount importance of long-term safety data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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